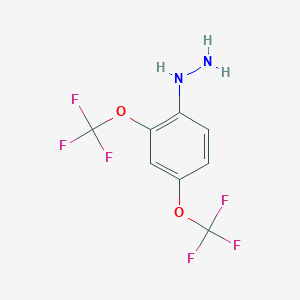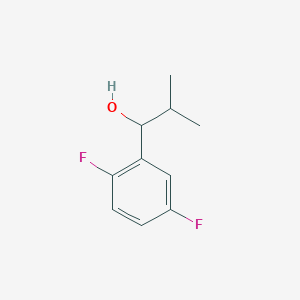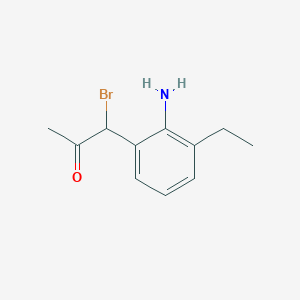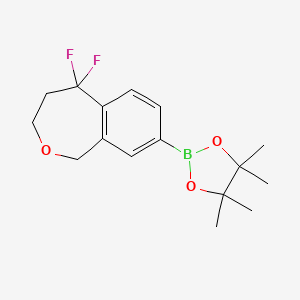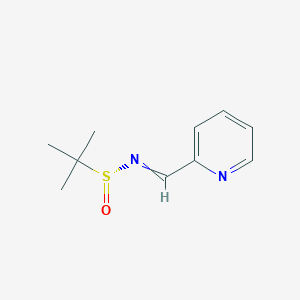
(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with pyridine-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond between the sulfinamide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Secondary amines
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in metal-catalyzed reactions. Its unique structure allows it to coordinate with metal ions, making it useful in the development of new catalysts.
Medicine
In medicine, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of enzyme inhibition.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various high-value products.
Wirkmechanismus
The mechanism of action of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide
- ®-2-methyl-N-(quinolin-2-ylmethylidene)propane-2-sulfinamide
- ®-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide
Uniqueness
®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both a pyridine ring and a sulfinamide group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
AIPSJOUYSQXOGI-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=CC=N1 |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


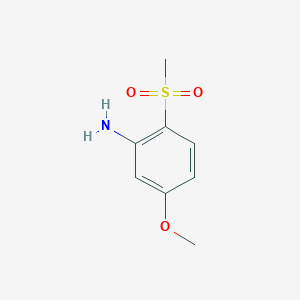
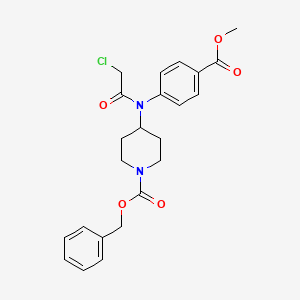
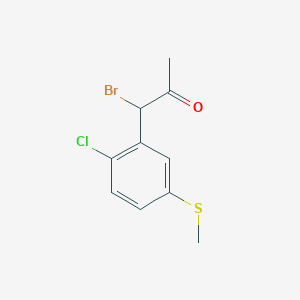
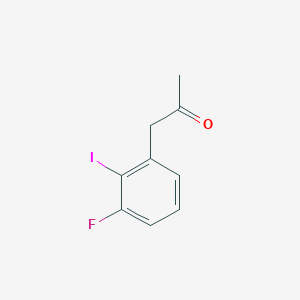
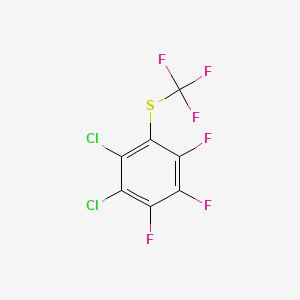
![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
